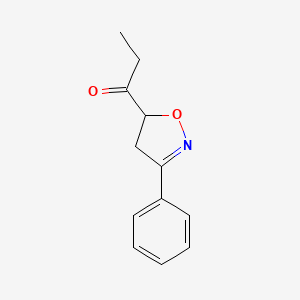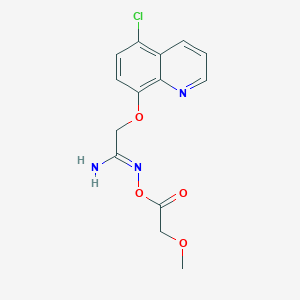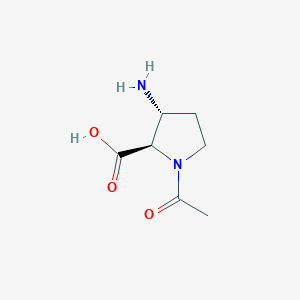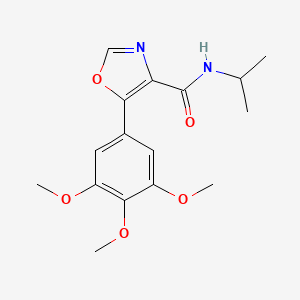![molecular formula C18H22N2O8 B12886120 Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate CAS No. 66709-35-1](/img/structure/B12886120.png)
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is a complex organic compound with the molecular formula C18H22N2O8 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with various functional groups including a nitrophenyl group and ester functionalities
Méthodes De Préparation
The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .
Analyse Des Réactions Chimiques
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate can be compared with other similar compounds, such as:
N-(2′-nitrophenyl)pyrrolidine-2-carboxamides: These compounds also contain a pyrrolidine ring and a nitrophenyl group, but differ in their substitution patterns and functional groups.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but contain dione functionalities instead of ester groups.
Proline derivatives: These compounds are structurally related to pyrrolidine and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
66709-35-1 |
|---|---|
Formule moléculaire |
C18H22N2O8 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3 |
Clé InChI |
LOGXMILKFVJHAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
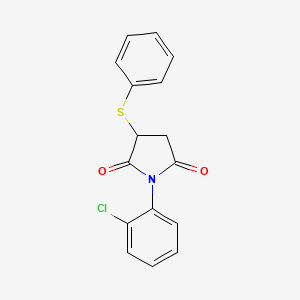
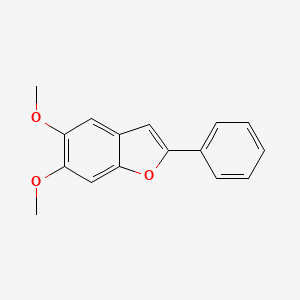
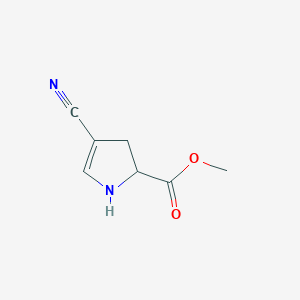
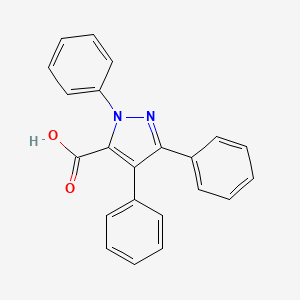
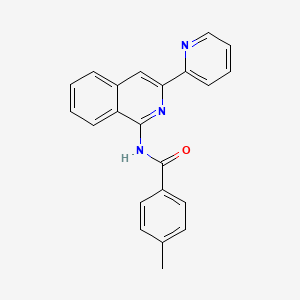
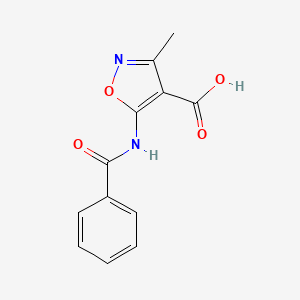
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
